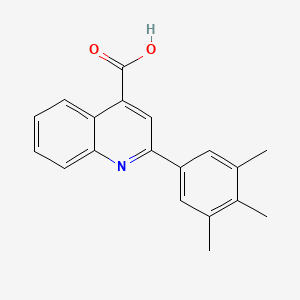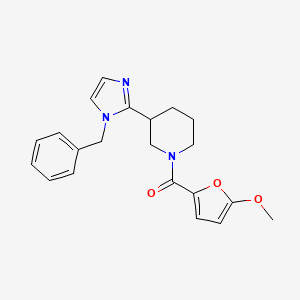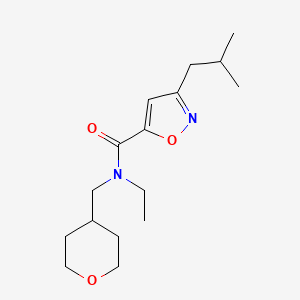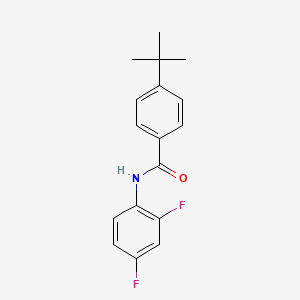
2-(3,4,5-trimethylphenyl)-4-quinolinecarboxylic acid
カタログ番号 B5566323
分子量: 291.3 g/mol
InChIキー: AWZFYDVHBPKLEK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This would involve a detailed description of how the compound can be synthesized from readily available starting materials. It would include the reaction conditions, such as temperature and solvent, and the yield of the product .Molecular Structure Analysis
This would involve techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the compound .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, with details on the reaction conditions and the products formed .Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility in various solvents, and stability under various conditions .科学的研究の応用
Divergent Synthesis Approaches in Chemistry :
- A study by Sakai et al. (2008) demonstrated the use of 2-ethynylaniline derivatives in the synthesis of polysubstituted indoles and quinolines, a process that involves intramolecular cyclization and intermolecular dimerization. This research highlights the role of quinoline derivatives in complex chemical synthesis processes (Sakai et al., 2008).
Application in Drug Synthesis and Anticancer Research :
- Bhatt et al. (2015) synthesized amino and fluoro-substituted quinoline-4-carboxylic acid derivatives, demonstrating their potential as anticancer agents. These compounds showed significant activity against various carcinoma cell lines, highlighting the medical relevance of quinoline derivatives (Bhatt et al., 2015).
Innovations in Microwave-Assisted Organic Synthesis :
- Bobál et al. (2011) developed a microwave-assisted method for synthesizing substituted anilides of quinoline-2-carboxylic acid. This approach emphasizes the efficiency of microwave irradiation in organic synthesis, with quinoline derivatives playing a central role (Bobál et al., 2011).
Role in DNA Adduct Formation and Carcinogenesis :
- Schut and Snyderwine (1999) discussed the formation of DNA adducts by heterocyclic amines, including quinoline derivatives. This research has implications for understanding mutagenesis and carcinogenesis, highlighting the biological interactions of quinoline compounds (Schut & Snyderwine, 1999).
Photophysical Properties Study :
- Padalkar and Sekar (2014) investigated the photophysical behaviors of azole-quinoline-based fluorophores. This research contributes to the understanding of how quinoline derivatives behave under different conditions, which is important for their application in optical and electronic devices (Padalkar & Sekar, 2014).
Green Corrosion Inhibitors :
- Singh et al. (2016) explored the use of quinoline derivatives as corrosion inhibitors for mild steel in acidic media. This highlights the application of quinoline compounds in industrial settings for protecting metals against corrosion (Singh et al., 2016).
Catalysis and Polymerization :
- Baek et al. (2003) discussed the use of diphenylquinoxaline-containing compounds in the free-radical-induced polymerization of bismaleimide. This study demonstrates the role of quinoline derivatives in polymer science and material engineering (Baek et al., 2003).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(3,4,5-trimethylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-11-8-14(9-12(2)13(11)3)18-10-16(19(21)22)15-6-4-5-7-17(15)20-18/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZFYDVHBPKLEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,5-Trimethylphenyl)quinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー

![ethyl 4-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B5566243.png)
![N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5566252.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5566257.png)
![N-isopropyl-3-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)benzamide](/img/structure/B5566261.png)

![3-{4-[4-(3-hydroxy-3-methylbutyl)benzyl]-1-piperazinyl}phenol](/img/structure/B5566269.png)
![1-[(5-chloro-2-thienyl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5566274.png)
![7-(2-furyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5566284.png)
![ethyl 3-ethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5566289.png)


![N'-[4-(diethylamino)benzylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5566303.png)

